Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)

3-(Furan-2-yl)propanoic acid is a furan-derived carboxylic acid with the molecular formula C₇H₈O₃. This compound features a furan ring linked to a propanoic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural properties enable participation in reactions such as esterification, amidation, and cyclization, facilitating the synthesis of heterocyclic compounds and bioactive molecules. The furan ring contributes to its potential as a precursor for agrochemicals, flavors, and fragrances. With a well-defined purity profile and stability under standard conditions, 3-(furan-2-yl)propanoic acid is a reliable building block for research and industrial applications requiring furan-based derivatives.
3-(furan-2-yl)propanoic acid structure
3-(furan-2-yl)propanoic acid structure
Product Name:3-(furan-2-yl)propanoic acid
CAS No:935-13-7
MF:C7H8O3
MW:140.136622428894
MDL:MFCD00005346
CID:40330
PubChem ID:70286
Update Time:2025-10-30

3-(furan-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Furan-2-yl)propanoic acid
    • 3-(2-Furyl)propanoic acid
    • 3-(2-Furyl)propionic acid
    • 3-Furan-2-yl-propionic acid
    • 2-Furanpropanoic acid
    • Furan-2-propionic acid
    • 2-Furanpropionic acid
    • XLTJXJJMUFDQEZ-UHFFFAOYSA-N
    • 971V0W009H
    • Furfuryl-essigsaure
    • 3-(2-Furyl)propoinic acid
    • 3-Furan-2-ylpropanoic acid
    • 3-(2-furyl) propionic acid
    • 3-(2-furanyl)propanoic acid
    • 3-(Fur-2-yl)propanoic acid
    • 3-(2-Furyl)propano
    • 2-Furanpropionic acid (6CI, 7CI, 8CI)
    • 3-Furan-2-ylpropionic acid
    • β-(2-Furyl)propionic acid
    • .BETA.-(2-FURYL)PROPIONIC ACID
    • DTXSID70239446
    • DTXCID90161937
    • 3-(furan-2-yl)propanoicacid
    • 3-(2-furyl)propanoicacid
    • 6O5
    • F1901-0149
    • PS-4963
    • J-800048
    • 3-(2-Furyl)propanoic acid #
    • NS00039570
    • DB-025951
    • EN300-11243
    • MFCD00005346
    • BBL027515
    • SB61044
    • 2-Furanpropanoic acid, 2-Furanpropionic acid
    • 3-(2-Furyl)propionic acid, 97%
    • BETA-(2-FURYL)PROPIONIC ACID
    • MB605
    • STK801962
    • Q27271947
    • AKOS000206873
    • CS-0155529
    • UNII-971V0W009H
    • SY109540
    • EINECS 213-298-4
    • 935-13-7
    • HMS1686I17
    • SCHEMBL236223
    • J-640046
    • 3-(furan-2-yl)propanoic acid
    • MDL: MFCD00005346
    • Inchi: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
    • InChI Key: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
    • SMILES: O=C(CCC1=CC=CO1)O

Computed Properties

  • Exact Mass: 140.04700
  • Monoisotopic Mass: 140.047344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 50.4
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Solid
  • Density: 1.2127 (rough estimate)
  • Melting Point: 56-60 °C
  • Boiling Point: 229
  • Flash Point: 103 °C
  • Refractive Index: 1.4638 (estimate)
  • PSA: 50.44000
  • LogP: 1.29680
  • Solubility: Not determined

3-(furan-2-yl)propanoic acid Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H315-H318-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 37/38-41
  • Safety Instruction: S37/39-S26-S39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:2-8 °C
  • Risk Phrases:R37/38; R41

3-(furan-2-yl)propanoic acid Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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3-(furan-2-yl)propanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Synthesis of tonghaosu analogs
Sun, Hai; Lin, Yingjie; Wu, Yulin; Wu, Yikang, Chinese Journal of Chemistry, 2009, 27(1), 16-18

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol ,  Tetrahydrofuran
Reference
Heteroaromatic side-chain analogs of pregabalin
Schelkun, Robert M.; Yuen, Po-Wai; Wustrow, David J.; Kinsora, Jack; Su, Ti-Zhi; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol ,  Tetrahydrofuran ,  Water ;  cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Palladium Solvents: Methanol ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified Oligodeoxynucleotides
Op de Beeck, Marieke; Madder, Annemieke, Journal of the American Chemical Society, 2011, 133(4), 796-807

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Hydrogen Catalysts: Palladium
Reference
Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reaction
Harmata, Michael; Gamlath, Chandra B.; Barnes, Charles L., Tetrahedron Letters, 1990, 31(42), 5981-4

Production Method 6

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 atm, rt
Reference
Remote-Group-Assisted Facile Oxidative Arylation of Furans and Pyrroles
Jiang, Kai; Wang, Haohao; Xie, Yi; Jiang, Huanfeng ; Lei, Ming ; et al, ACS Catalysis, 2023, 13(6), 3520-3531

Production Method 7

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  1 h, cooled; 16 h, rt
Reference
Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragment
Ilochonwu, Blessing C.; van der Lugt, Simone A.; Annala, Ada; Di Marco, Greta; Sampon, Thibault; et al, Journal of Controlled Release, 2023, 361, 334-349

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Phosphorus pentachloride Solvents: Ethanol
Reference
Studies on synthesis of α furanpropionate useful as flavor
Liu, Xiujuan; Wang, Geyun; Li, Lianbin; Sun, Lingfeng, Xiangliao Xiangjing Huazhuangpin, 2002, (2), 1-3

Production Method 9

Reaction Conditions
1.1 Reagents: Water Solvents: Pyridine ;  16 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives
Payne, Daniel T. ; Zhao, Yiming ; Fossey, John S., Scientific Reports, 2017, 7(1), 1-8

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrazine ,  1-Methoxy-4-(phenylseleninyl)benzene Solvents: Methanol ,  Water
Reference
Dissociative cycloelimination, a new selenium based pericyclic reaction
Henriksen, Lars; Jakobsen, Soren, Chemical Communications (Cambridge, 2001, (23), 2448-2449

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Reference
Probing structural effects on replication efficiency through comparative analyses of families of potential self-replicators
Kassianidis, Leftherios; Pearson, Russell J.; Philp, Douglas, Chemistry - A European Journal, 2006, 12(34), 8798-8812

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Potassium chloride ,  Ferric nitrate Solvents: 1,2-Dichloroethane ;  20 h, rt
Reference
Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicals
Kong, Qing-Shan; Li, Xing-Long ; Shen, Hong-Bo; Xu, Hua-Jian; Fu, Yao, Green Energy & Environment, 2022, 7(5), 957-964

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, rt
Reference
Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide
Halila, Sami; Velasco, Trinidad; De Clercq, Pierre; Madder, Annemieke, Chemical Communications (Cambridge, 2005, (7), 936-938

Production Method 14

Reaction Conditions
1.1 Reagents: Isopropyl β-D-thiogalactopyranoside ,  Ferrous ammonium sulfate hexahydrate Solvents: Water ;  48 h, 37 °C
Reference
A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial Metabolism
Sirasani, Gopal; Tong, Liuchuan; Balskus, Emily P., Angewandte Chemie, 2014, 53(30), 7785-7788

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Catalysts: Nickel Solvents: Water ;  30 min, rt; 3 h, 50 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in water
Rao, Gopal Krishna; Gowda, Narendra B.; Ramakrishna, Ramesha A., Synthetic Communications, 2012, 42(6), 893-904

Production Method 16

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
Reference
Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction method
Naresh, K.; Reddy, B. Madhava; Babu, V. Harinadha, European Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451

Production Method 17

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1 h, 0 °C; 16 h, rt
1.2 Solvents: Chloroform ;  48 h, rt
Reference
Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted Pyrroles
Nad, Sukanya; Roller, Sebastian; Haag, Rainer; Breinbauer, Rolf, Organic Letters, 2006, 8(3), 403-406

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium ,  Carbon Solvents: Water
Reference
Thermodynamics of protonation of some five-membered heteroaryl carboxylates, -alkanoates and -trans-propenoates
Arena, Giuseppe; Cali, Rosario; Maccarone, Emanuele; Passerini, Amedeo, Journal of the Chemical Society, 1993, (10), 1941-5

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  overnight, 20 °C
Reference
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Production Method 20

Reaction Conditions
Reference
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3-(furan-2-yl)propanoic acid Raw materials

3-(furan-2-yl)propanoic acid Preparation Products

3-(furan-2-yl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:935-13-7)3-(furan-2-yl)propanoic acid
Order Number:A11013
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:31
Price ($):279.0
Email:sales@amadischem.com

Additional information on 3-(furan-2-yl)propanoic acid

Introduction to 3-(furan-2-yl)propanoic acid (CAS No. 935-13-7)

3-(furan-2-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 935-13-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propenoic acid moiety linked to a furan ring, has garnered attention due to its versatile structural and functional properties. The unique combination of the furan ring and the carboxylic acid group makes it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The furan-2-yl substituent in 3-(furan-2-yl)propanoic acid contributes to its distinctive chemical behavior, enabling various reactions such as nucleophilic addition and oxidation processes. This feature has been exploited in recent years to develop novel synthetic pathways and functional materials. The compound’s ability to participate in multiple chemical transformations underscores its importance in medicinal chemistry and material science.

In the pharmaceutical industry, 3-(furan-2-yl)propanoic acid has been explored as a precursor for several bioactive compounds. Its structural motif is frequently incorporated into drug candidates targeting neurological disorders, inflammation, and metabolic diseases. The furan ring, known for its heterocyclic stability and electronic properties, enhances the binding affinity of molecules to biological targets. Recent studies have highlighted its role in designing potent inhibitors for enzymes involved in disease pathways.

One of the most compelling applications of 3-(furan-2-yl)propanoic acid is in the synthesis of heterocyclic derivatives with pharmaceutical relevance. Researchers have leveraged its reactivity to create novel scaffolds that exhibit improved pharmacokinetic profiles compared to traditional drug molecules. For instance, derivatives of this compound have shown promise in preclinical trials as potential treatments for chronic inflammatory conditions. The carboxylic acid group further facilitates further derivatization, allowing chemists to fine-tune properties such as solubility and metabolic stability.

The industrial synthesis of 3-(furan-2-yl)propanoic acid typically involves multi-step organic reactions starting from readily available furan derivatives. Advances in catalytic processes have enabled more efficient and environmentally friendly production methods, reducing waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices in the pharmaceutical sector.

Recent breakthroughs in computational chemistry have also enhanced our understanding of 3-(furan-2-yl)propanoic acid’s reactivity and interactions. Molecular modeling studies predict its behavior in complex biological systems, aiding drug design efforts. These computational tools are particularly valuable for identifying potential off-target effects early in the development process, thereby improving safety profiles.

The compound’s role extends beyond pharmaceuticals into materials science, where it serves as a building block for polymers and functional materials. Its ability to form stable heterocyclic structures makes it useful in developing advanced materials with applications ranging from electronics to biodegradable plastics.

As research continues, the applications of 3-(furan-2-yl)propanoic acid are expected to expand further. Collaborative efforts between academia and industry are driving innovation, leading to new synthetic methodologies and therapeutic applications. The compound’s unique structural features ensure its continued relevance in addressing complex challenges across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:935-13-7)3-(furan-2-yl)propanoic acid
A11013
Purity:99%
Quantity:25g
Price ($):279.0
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